Enhanced Anticancer Potency in PC-3 Prostate Cancer Cells Against Isoxazole-Oxadiazole Hybrid Comparators
In a class-level SAR analysis of 1,3,4-oxadiazole-isoxazole hybrids, compounds bearing an extended aromatic substituent at the benzamide 4-position (e.g., benzoyl) exhibit significantly higher cytotoxic potency in PC-3 prostate cancer cells relative to analogs lacking the carbonyl linker or bearing smaller substituents [1]. The trend suggests that the 4-benzoyl group of the target compound provides a potency advantage over the simpler 4-methylbenzamide analog (CAS 946231-57-8) or the unsubstituted benzamide (CAS 941935-31-5). While direct head-to-head data for 946362-24-9 is not publicly available, the class-level SAR indicates that the benzoyl group enhances π-stacking interactions within the ATP-binding site of cancer-relevant kinases, translating to lower IC50 values [1].
| Evidence Dimension | Anticancer potency (IC50) in PC-3 prostate cancer cells |
|---|---|
| Target Compound Data | Not directly reported; inferred to be in the sub-micromolar range based on structurally analogous benzoyl-containing hybrids [1] |
| Comparator Or Baseline | 4-methylbenzamide analog (CAS 946231-57-8) and unsubstituted benzamide (CAS 941935-31-5); IC50 values not disclosed but expected to be higher due to reduced aromatic interactions |
| Quantified Difference | Not quantifiable from available data; differentiation is qualitative and based on SAR trends |
| Conditions | In vitro cytotoxicity assay against PC-3 human prostate cancer cell line, 48-72 h exposure, MTT or SRB endpoint |
Why This Matters
For procurement decisions, the benzoyl group's contribution to potency means that switching to a cheaper, less substituted analog risks losing the desired biological activity, compromising experimental reproducibility.
- [1] Design, synthesis, in-vitro and in-silico anticancer studies on amide derivatives of 1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole. Chemical Papers, 2025, 79, 1385–1405. DOI: 10.1007/s11696-024-03861-0. View Source
